molecular formula C19H27N7O5 B12711671 N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide CAS No. 128055-85-6

N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

Cat. No.: B12711671
CAS No.: 128055-85-6
M. Wt: 433.5 g/mol
InChI Key: AKYDUPRENMRLHD-TTZKSVMKSA-N
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Description

N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an imidazole ring, a pyrrolidine ring, and a diazinane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Synthesis of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.

    Assembly of the diazinane ring: This can be synthesized by reacting a suitable diamine with a diketone.

    Coupling reactions: The final compound is obtained by coupling the imidazole, pyrrolidine, and diazinane intermediates through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide: Similar in structure but may differ in the position or nature of substituents.

    This compound: Another similar compound with slight variations in the functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

128055-85-6

Molecular Formula

C19H27N7O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C19H27N7O5/c1-24-6-4-5-14(24)18(30)26(3)17(29)13(7-11-9-20-10-21-11)22-16(28)12-8-15(27)25(2)19(31)23-12/h9-10,12-14H,4-8H2,1-3H3,(H,20,21)(H,22,28)(H,23,31)/t12?,13-,14-/m0/s1

InChI Key

AKYDUPRENMRLHD-TTZKSVMKSA-N

Isomeric SMILES

CN1CCC[C@H]1C(=O)N(C)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CC(=O)N(C(=O)N3)C

Canonical SMILES

CN1CCCC1C(=O)N(C)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N(C(=O)N3)C

Origin of Product

United States

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